molecular formula C5H3FO3 B13126787 5-Fluorofuran-3-carboxylic acid

5-Fluorofuran-3-carboxylic acid

Katalognummer: B13126787
Molekulargewicht: 130.07 g/mol
InChI-Schlüssel: FEKFBNZPQWOOOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluorofuran-3-carboxylic acid: is a fluorinated derivative of furan, a heterocyclic organic compound This compound is characterized by the presence of a fluorine atom at the 5-position of the furan ring and a carboxylic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-3-carboxylic acid typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow fluorination processes. These methods ensure better control over reaction parameters and yield higher purity products. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluorofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,5-dicarboxylic acid, while reduction could produce 5-fluorofuran-3-methanol.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluorofuran-3-carboxylic acid is used as a building block in organic synthesis

Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or probes for studying biochemical pathways.

Medicine: The compound’s fluorinated nature makes it a candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable intermediate in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Wirkmechanismus

The mechanism of action of 5-Fluorofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position.

    2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.

Uniqueness: 5-Fluorofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C5H3FO3

Molekulargewicht

130.07 g/mol

IUPAC-Name

5-fluorofuran-3-carboxylic acid

InChI

InChI=1S/C5H3FO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)

InChI-Schlüssel

FEKFBNZPQWOOOG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.